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Compound of Interest

Compound Name: 2-Methylmorpholine

Cat. No.: B1581761

Introduction: The morpholine heterocycle is a privileged scaffold in medicinal chemistry,
frequently incorporated into the structure of bioactive compounds and approved drugs due to
its favorable physicochemical and metabolic properties.[1][2] The introduction of chirality to the
morpholine ring significantly expands its chemical space, allowing for stereospecific
interactions with biological targets. This stereoisomerism is a critical determinant of
pharmacological activity, influencing both potency and selectivity.[3] This technical guide
provides an in-depth overview of the diverse biological activities of chiral morpholine
derivatives, focusing on their applications in oncology, central nervous system (CNS) disorders,
and infectious diseases. It is intended for researchers, scientists, and professionals in the field

of drug development.

General Workflow for Synthesis and Evaluation

The development of novel chiral morpholine derivatives typically follows a structured workflow,
from enantioselective synthesis to comprehensive biological evaluation. This process allows for
the systematic exploration of structure-activity relationships (SAR).
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Caption: General workflow for chiral morpholine drug discovery.
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Anticancer Activity

Chiral morpholine derivatives have emerged as a promising class of anticancer agents,
exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of
action, including the inhibition of crucial cellular enzymes like topoisomerase.[4][5]

Mechanism of Action: Topoisomerase Il Inhibition

Several morpholine derivatives exert their anticancer effects by targeting Topoisomerase I, an
enzyme essential for managing DNA tangles and supercoils during replication. By stabilizing
the DNA-enzyme complex, these compounds lead to double-strand breaks, subsequently

triggering apoptosis and cell death.
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Caption: Inhibition of Topoisomerase Il by morpholine derivatives.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of chiral morpholine derivatives is typically quantified by their half-

maximal inhibitory concentration (ICso) values against various cancer cell lines.
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Cancer Cell o .
Compound ID Li Activity Metric  Value Reference
ine
AK-10 A549 (Lung) ICso0 8.55+ 0.67 uM [6]
MCF-7 (Breast) ICso 3.15+£0.23uM [6]
SHSY-5Y
ICso 3.36 £ 0.29 uM [6]
(Neuroblastoma)
Compound 2g Sw480 (Colon) ICs0 5.10£2.12 uM [7]
MCF-7 (Breast) ICso 19.60 £ 1.13 uM [7]
MDA-MB-231
Compound M5 ICso 81.92 pg/mL [4]
(Breast)
Compound M5 Topoisomerase Il Binding Energy -9.7 kcal/mol [4]

Experimental Protocols

Central Nervous System (CNS) Activity

MTT Assay: The cytotoxic effects of compounds are commonly evaluated using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7] Cancer cells are

seeded in 96-well plates and incubated with varying concentrations of the test compounds.

After a set incubation period (e.g., 48-72 hours), MTT solution is added. Viable cells with

active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The

crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using

a microplate reader. The ICso value is calculated as the concentration of the compound that

inhibits cell growth by 50% compared to untreated controls.[7]

SRB Assay: The Sulforhodamine B (SRB) assay is another method used to assess

cytotoxicity.[4] Following treatment with the compounds, cells are fixed with trichloroacetic

acid. The fixed cells are then stained with the SRB dye, which binds to cellular proteins.

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base

solution. The absorbance is read, which is proportional to the total cellular protein mass and,

therefore, the cell number.[4]
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The morpholine scaffold is particularly valuable for developing CNS drug candidates due to its
balanced lipophilic-hydrophilic profile, which can enhance permeability across the blood-brain
barrier (BBB).[8][9][10] Chiral derivatives have shown significant activity as modulators of

neurotransmitter reuptake and as potential treatments for neurodegenerative diseases.[3][11]

Mechanism of Action: Dual Serotonin-Norepinephrine
Reuptake Inhibition (SNRI)

Certain chiral morpholine derivatives function as dual inhibitors of serotonin (5-HT) and
norepinephrine (NE) reuptake. The stereochemistry of the molecule is crucial for its activity and
selectivity. For instance, the (SS)-enantiomer of 2-[(phenoxy)(phenyl)methyllmorpholine has
been identified as a potent and selective dual SNRI.[3] By blocking the serotonin transporter
(SERT) and norepinephrine transporter (NET), these compounds increase the synaptic
concentration of these neurotransmitters, which is a key mechanism for treating depression
and other mood disorders.
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Caption: Mechanism of chiral morpholine derivatives as SNRIs.

Quantitative Data: Receptor Binding and Reuptake
Inhibition
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The potency of CNS-active morpholine derivatives is determined by their binding affinity (Ki) or

inhibition constants (ICso) for specific transporters and receptors.

Compound Activity o
Target . Chirality Note Reference
Class Metric
2-[(phenoxy)
(phenyl)meth Potent and
yi] SERT & NET Inhibition (SS) selective dual  [3]
morpholine SNRI
derivatives
Stereochemis
try
- determines
SERT Inhibition (SS) or (RR) o [3]
selectivity for
SRI, NRI, or
dual SNRI
C2-
] ) Dopamine D4 ) Enantioselect
functionalized Antagonism (R) [12]

morpholines

Receptor

ive inhibition

Experimental Protocols

 Monoamine Reuptake Assay: The inhibitory activity of compounds on serotonin and

norepinephrine reuptake is assessed using cultured cells that express the respective human

transporters (hSERT, hNET). Typically, cells are incubated with the test compound and a

radiolabeled substrate (e.g., [3H]5-HT or [BH]NE). The amount of radioactivity taken up by the

cells is measured using a scintillation counter. The results are then used to calculate the 1Cso

value, representing the concentration of the compound required to inhibit 50% of the specific

monoamine uptake.[3]

Antimicrobial and Antifungal Activity

Chiral morpholine derivatives have also been investigated for their efficacy against various

pathogens, including bacteria and fungi.[13] They can exhibit broad-spectrum activity or target

specific microorganisms.
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Quantitative Data: Antimicrobial and Antiurease Activity

Minimum Inhibitory Concentration (MIC) is the primary metric for antibacterial and antifungal
activity, while ICso is used for enzyme inhibition.

Target
Compound ID Organism/Enz Activity Metric  Value Reference
yme

Mycobacterium

Compound 12 ) MIC 15.6 pg/mL [14]
smegmatis

Compound 10 Urease ICso0 2.37£0.19 yM [14]

) Candida albicans

Sila-analogue 24 MIC 2 pg/mL [15]
ATCC 24433

Candida albicans
MFC 4 pg/mL [15]

ATCC 24433

Cryptococcus

neoformans MIC 1 pg/mL [15]

ATCC 34664

Cryptococcus

neoformans MFC 2 pg/mL [15]

ATCC 34664

(MFC: Minimum Fungicidal Concentration)

Experimental Protocols

¢ Microdilution Method (for MIC): The antimicrobial activity is determined using the broth
microdilution method.[14] A standardized inoculum of the target microorganism is added to
the wells of a microtiter plate containing serial dilutions of the test compounds. The plates
are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, or up to
72 hours for mycobacteria). The MIC is defined as the lowest concentration of the compound
that completely inhibits the visible growth of the microorganism.[14]
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o Urease Inhibition Assay: The antiurease activity is often determined using the method
described by Van Slyke and Archibald.[14] The assay mixture typically contains the urease
enzyme, a urea solution, and the test compound. The amount of ammonia produced from the
hydrolysis of urea is quantified, often via a colorimetric method. The inhibitory effect of the
compound is calculated, and the ICso value is determined as the concentration that inhibits
50% of the enzyme's activity compared to a control without the inhibitor.[14]

Conclusion

Chiral morpholine derivatives represent a highly versatile and valuable class of compounds in
modern drug discovery. The stereochemistry of these molecules is a critical factor that dictates
their biological activity, selectivity, and potency across a wide range of therapeutic areas,
including oncology, neuropharmacology, and infectious diseases. The ability to fine-tune
interactions with biological targets through enantioselective synthesis makes them powerful
tools for developing next-generation therapeutics.[12][16] Continued exploration of the vast
chemical space of chiral morpholines, guided by systematic structure-activity relationship
studies, holds significant promise for addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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